molecular formula CH3Se B1239778 Methaneselenol

Methaneselenol

Cat. No.: B1239778
M. Wt: 94.01 g/mol
InChI Key: VRDKYJSLDJDLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methaneselenol is the simplest organoselenium compound with the formula CH3SeH . This colorless, poisonous gas is notable for its intensely foul, putrid odor, which has been described as akin to rotten onions, feces, or rotting garbage . It has a molecular weight of 95.014 g·mol⁻¹ and a boiling point of 12°C (54°F) . In research, this compound is a metabolite of selenium and is of significant interest in biochemical and cancer studies. It has been shown to induce cell cycle arrest in the G1 phase and promote apoptosis (programmed cell death) in cancer cells through the extracellular-regulated kinase 1/2 (ERK1/2) pathway and other cancer signaling genes . This mechanism makes it a valuable compound for investigating chemopreventive strategies. It is also studied in environmental science for its role in the maritime emission of selenium to the atmosphere . This product is intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

CH3Se

Molecular Weight

94.01 g/mol

InChI

InChI=1S/CH3Se/c1-2/h1H3

InChI Key

VRDKYJSLDJDLML-UHFFFAOYSA-N

SMILES

C[Se]

Canonical SMILES

C[Se]

Synonyms

methaneselenol
methaneselenol, sodium salt
methaneselenol, sodium salt, Se-unlabeled
methyl selenol
methylselenol

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methaneselenol has been studied for its potential anticancer effects, particularly against melanoma. Research indicates that this compound, when generated from selenomethionine through the action of methioninase, can inhibit cell proliferation and induce apoptosis in cancer cells. In murine melanoma models, treatment with this compound led to decreased expression of integrins, which are crucial for cell adhesion and survival, thereby promoting caspase-mediated apoptosis . This suggests that this compound may serve as a therapeutic agent in cancer treatment.

Mechanism of Action
The mechanism by which this compound exerts its effects involves alterations in signaling pathways related to cell adhesion and survival. Specifically, it has been shown to decrease phosphorylation of focal adhesion kinase and Akt while increasing phosphorylation of stress-related kinases such as p38 and PKC-delta . These changes contribute to reduced integrin expression and enhanced apoptosis in cancer cells.

Organic Synthesis

Reagent in Organic Reactions
this compound is utilized as a nucleophilic reagent in organic synthesis. It participates in various reactions, including the nucleophilic substitution reactions with benzyl halides. The reaction pathways often lead to the formation of selenoether derivatives, which are valuable intermediates in the synthesis of more complex organic molecules . This application underscores the versatility of this compound in building selenium-containing compounds.

Selenium-Containing Compounds
The ability of this compound to act as a precursor for other selenium-containing compounds enhances its significance in organic chemistry. Its derivatives have been explored for their biological activities, including antimicrobial and antioxidant properties . The incorporation of selenium into organic molecules often results in enhanced biological activities compared to their sulfur analogs.

Environmental Applications

Bioremediation Potential
Recent studies suggest that this compound may play a role in bioremediation processes. It is involved in the biotransformation of selenium species within microbial communities, particularly those that can methylate selenium compounds. This process is significant for detoxifying selenium pollution in environments contaminated with selenite or selenate . this compound's role as an intermediate in these transformations highlights its environmental relevance.

Microbial Interactions
The production of this compound by certain microorganisms indicates its potential utility in ecological studies and environmental monitoring. Understanding the microbial pathways that lead to the generation of this compound can provide insights into selenium cycling in various ecosystems .

Case Studies

Study Focus Findings
Study on melanoma cells Anticancer effectsThis compound induces apoptosis by altering integrin expression and signaling pathways.
Organic synthesis experiments Nucleophilic substitutionThis compound serves as an effective nucleophile for synthesizing selenoethers from benzyl halides.
Environmental microbiology study Selenium biotransformationThis compound acts as an intermediate in microbial methylation processes, contributing to selenium detoxification.

Preparation Methods

Reaction of Methyl Grignard Reagents with Elemental Selenium

The most classical method for methaneselenol synthesis involves the reaction of methyl Grignard reagents (e.g., CH₃MgBr) or methyllithium (CH₃Li) with elemental selenium. The process proceeds via a two-step mechanism:

  • Formation of Methylselenolate :

    CH3MgBr+SeCH3SeMgBr+\text{CH}_3\text{MgBr} + \text{Se} \rightarrow \text{CH}_3\text{Se}^- \text{MgBr}^+

    The methylselenolate intermediate is generated under anhydrous conditions, typically in ether solvents such as diethyl ether or tetrahydrofuran (THF).

  • Protonation to this compound :

    CH3SeMgBr++H2OCH3SeH+MgBrOH\text{CH}_3\text{Se}^- \text{MgBr}^+ + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{SeH} + \text{MgBrOH}

    Quenching the reaction with water or dilute acid yields this compound. This method is noted for its simplicity but requires stringent exclusion of moisture and oxygen to prevent oxidation to dimethyldiselenide (CH₃SeSeCH₃).

Key Considerations :

  • Yield : ~70–80% under optimized conditions.

  • Safety : The use of pyrophoric Grignard reagents necessitates inert atmosphere handling.

Reduction of Dimethyldiselenide

Sodium Borohydride-Mediated Reduction

Dimethyldiselenide (CH₃SeSeCH₃) serves as a stable precursor for this compound. Reduction with sodium borohydride (NaBH₄) in polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) produces this compound under mild conditions:

CH3SeSeCH3+2NaBH42CH3SeH+2NaBH3\text{CH}3\text{SeSeCH}3 + 2 \text{NaBH}4 \rightarrow 2 \text{CH}3\text{SeH} + 2 \text{NaBH}_3

Reaction Conditions :

  • Temperature: 0–60°C

  • Solvent: DMF/water or MeCN/water mixtures.

  • Atmosphere: Inert gas (N₂ or Ar) to prevent reoxidation.

Advantages :

  • Avoids pyrophoric reagents.

  • Scalable for industrial processes, as demonstrated in the synthesis of L-Se-methylselenocysteine.

Hypophosphorous Acid Reduction

Hypophosphorous acid (H₃PO₂) offers an alternative reducing agent, particularly in aqueous acidic media:

CH3SeSeCH3+2H3PO22CH3SeH+2H3PO3\text{CH}3\text{SeSeCH}3 + 2 \text{H}3\text{PO}2 \rightarrow 2 \text{CH}3\text{SeH} + 2 \text{H}3\text{PO}_3

This method is favored for its cost-effectiveness and compatibility with protic solvents.

Reduction of Methaneseleninic Acid

Methaneseleninic acid (CH₃SeO₂H) is reduced in vivo and in vitro to this compound, a pathway relevant to selenium’s anticancer activity. Chemical reduction employs agents like glutathione or ascorbic acid:

CH3SeO2H+4H++4eCH3SeH+2H2O\text{CH}3\text{SeO}2\text{H} + 4 \text{H}^+ + 4 \text{e}^- \rightarrow \text{CH}3\text{SeH} + 2 \text{H}2\text{O}

Key Findings :

  • Biological Relevance : this compound is implicated in selenium’s chemopreventive effects, with higher bioavailability compared to selenomethionine.

  • Synthetic Utility : Requires careful pH control to avoid over-reduction to elemental selenium.

Mechanochemical Synthesis

Recent advances in solvent-free synthesis utilize mechanochemical methods to generate this compound precursors. Magnesium metal, elemental selenium, and methyl halides (e.g., CH₃I) undergo grinding to form magnesium selenolates, which are subsequently protonated:

CH3I+Se+MggrindingCH3SeMgI+H2OCH3SeH\text{CH}3\text{I} + \text{Se} + \text{Mg} \xrightarrow{\text{grinding}} \text{CH}3\text{Se}^- \text{MgI}^+ \xrightarrow{\text{H}2\text{O}} \text{CH}3\text{SeH}

Advantages :

  • Eco-Friendly : Eliminates solvent use.

  • Broad Substrate Scope : Adaptable to aryl and alkyl halides.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Grignard/OrganolithiumCH₃MgBr, Se, H₂OAnhydrous, 0–25°C70–80%High purityPyrophoric reagents, moisture-sensitive
NaBH₄ Reduction(CH₃Se)₂, NaBH₄DMF/H₂O, 0–60°C, N₂85–90%Scalable, mild conditionsRequires inert atmosphere
H₃PO₂ Reduction(CH₃Se)₂, H₃PO₂Aqueous acid, 25–50°C75–80%Cost-effectiveSlower reaction kinetics
MechanochemicalCH₃I, Se, MgSolvent-free, grinding60–70%Solvent-free, versatileLower yield, specialized equipment

Q & A

How can researchers design experiments to differentiate between enzymatic methylation pathways involving methaneselenol (CH₃SeH) in selenium detoxification?

Methodological Answer:
To distinguish between methylation by INMT and TPMT, researchers should:

  • Control substrate charge states: Adjust pH to favor protonated (CH₃SeH, recognized by INMT) or deprotonated (CH₃Se⁻, recognized by TPMT) forms .
  • Use kinetic assays: Compare methylation rates under varying pH conditions (e.g., pH 5.4 vs. 7.25) to mimic enzyme active-site environments .
  • Employ structural analysis: Perform X-ray crystallography or molecular dynamics simulations to visualize substrate binding in INMT (hydrophobic active site) vs. TPMT (solvent-exposed site) .

What advanced techniques are suitable for detecting this compound in biological matrices, and how can interference from similar compounds be minimized?

Methodological Answer:

  • Chromatography-MS: Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., alkylation) to stabilize volatile CH₃SeH. Compare retention times and fragmentation patterns against synthetic standards .
  • Isotopic labeling: Introduce ⁷⁷Se or deuterated methyl groups to track this compound-specific signals in complex mixtures .
  • Interference mitigation: Pre-treat samples with chelating agents (e.g., EDTA) to reduce metal-induced degradation and employ selective solid-phase extraction .

How should researchers resolve contradictions in reported pKa values for this compound and their implications for enzymatic recognition?

Methodological Answer:

  • Experimental validation: Use potentiometric titration under controlled ionic strength and temperature to measure pKa. Compare results with computational predictions (e.g., H++ server) .
  • Contextualize enzyme environments: For INMT, simulate hydrophobic active sites (pKa ~7.25) to confirm protonation states, while TPMT studies should focus on aqueous-phase conditions (pKa ~3.9) .
  • Reconcile discrepancies: Publish raw data and experimental conditions (e.g., buffer composition) to enable meta-analysis .

What experimental designs are optimal for studying this compound's role in redox regulation and oxidative stress mitigation?

Methodological Answer:

  • In vitro assays: Measure thioredoxin reductase (TXNRD2) activity using NADPH oxidation rates in the presence/absence of CH₃SeH .
  • Cell-based models: Knock out TXNRD2 or SCLY in cultured hepatocytes and quantify reactive oxygen species (ROS) levels via fluorescence probes (e.g., DCFH-DA) .
  • Dose-response studies: Titrate CH₃SeH concentrations to establish therapeutic vs. toxic thresholds, correlating with glutathione peroxidase (GPX) activation .

How can intermolecular forces explain this compound’s higher boiling point compared to methanethiol, and what experimental approaches validate this?

Methodological Answer:

  • Computational modeling: Calculate dipole moments and polarizability using DFT (e.g., Gaussian) to compare Se–H vs. S–H bond strengths .
  • Spectroscopic analysis: Employ Raman spectroscopy to quantify hydrogen bonding in CH₃SeH vs. CH₃SH .
  • Thermodynamic measurements: Use differential scanning calorimetry (DSC) to measure enthalpy of vaporization, correlating with Se’s larger atomic radius and stronger van der Waals forces .

What strategies address contradictory findings in this compound’s metabolic flux between selenocysteine lyase (SCLY) and cystathionase (CTH)?

Methodological Answer:

  • Isotope tracing: Administer ⁷⁵Se-labeled selenomethionine to cell cultures and track incorporation into CH₃SeH via LC-MS .
  • Enzyme inhibition: Use siRNA knockdown of SCLY and CTH in parallel experiments to quantify relative contributions to this compound production .
  • Tissue-specific analysis: Compare expression levels of SCLY and CTH in liver vs. kidney tissues using qPCR and Western blot .

How should researchers design a reproducible synthesis protocol for this compound to ensure purity and stability?

Methodological Answer:

  • Synthetic route: Catalyze Se-methylation of H₂Se with methyl iodide in anhydrous conditions, followed by distillation under nitrogen to prevent oxidation .
  • Purity validation: Characterize products using ¹H/⁷⁷Se NMR and GC-MS; monitor for diselenide (CH₃Se–SeCH₃) byproducts .
  • Storage protocols: Store under argon at –80°C with antioxidant additives (e.g., BHT) to extend shelf life .

What statistical methods are critical for analyzing dose-dependent toxicity data in this compound studies?

Methodological Answer:

  • Non-linear regression: Fit dose-response curves using Hill or log-logistic models (e.g., R package drc) to estimate EC₅₀/LC₅₀ values .
  • ANOVA with post-hoc tests: Compare toxicity across multiple concentrations; apply Tukey’s HSD to control Type I errors .
  • Meta-analysis: Aggregate data from independent studies using random-effects models to assess reproducibility .

How can conflicting reports on this compound’s pro-oxidant vs. antioxidant effects be systematically evaluated?

Methodological Answer:

  • Redox profiling: Measure cellular GSH/GSSG ratios and SOD activity after CH₃SeH treatment to determine net redox impact .
  • Time-course experiments: Track ROS levels at short (1–6 hr) vs. long (24–48 hr) exposures to identify biphasic effects .
  • Gene expression analysis: Use RNA-seq to assess Nrf2 pathway activation (e.g., HO-1, NQO1) under pro- vs. antioxidant conditions .

What methodologies ensure ethical and rigorous handling of this compound in vivo studies?

Methodological Answer:

  • IACUC protocols: Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis .
  • Toxicity monitoring: Implement serum selenium assays and histopathological exams to detect acute/chronic toxicity .
  • Data transparency: Publish raw datasets (e.g., via Figshare) with detailed metadata on dosing, animal strain, and housing conditions .

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